molecular formula C13H15NO3 B12536975 Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-

Cat. No.: B12536975
M. Wt: 233.26 g/mol
InChI Key: LOWLPVJSJIJCEQ-UHFFFAOYSA-N
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Description

The compound Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- is a nitrile-substituted derivative of 1,4-benzodioxin, featuring an isopropyl group at position 5 and an acetonitrile moiety linked via an ether oxygen at position 4. The 1,4-benzodioxin core is a bicyclic heterocyclic system with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic character. This compound is structurally significant in medicinal and materials chemistry, where derivatives of benzodioxin are explored for their biological activity and electronic properties .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[(5-propan-2-yl-2,3-dihydro-1,4-benzodioxin-6-yl)oxy]acetonitrile

InChI

InChI=1S/C13H15NO3/c1-9(2)12-10(15-6-5-14)3-4-11-13(12)17-8-7-16-11/h3-4,9H,6-8H2,1-2H3

InChI Key

LOWLPVJSJIJCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1OCCO2)OCC#N

Origin of Product

United States

Preparation Methods

Core Benzodioxane Ring Formation

Ring-Closing Alkylation

The 1,4-benzodioxane scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation of dihydroxybenzene derivatives.

Method A:
  • Precursor : 3,4-Dihydroxybenzaldehyde or 3,4-dihydroxybenzonitrile.
  • Reagent : 1,2-Dibromoethane or 1,2-dichloroethane.
  • Conditions :
    • Base: K2CO3 or NaHCO3 in acetone or DMF.
    • Temperature: Reflux (60–80°C) for 12–24 hours.
  • Yield : 45–70%.

Example :
3,4-Dihydroxybenzonitrile reacts with 1,2-dibromoethane in acetone with K2CO3 to yield 6-cyano-2,3-dihydro-1,4-benzodioxane.

Method B:
  • Precursor : 3,4-Dihydroxyacetophenone.
  • Reagent : 3,4-Dihydro-2H-pyran (for protecting hydroxyl groups).
  • Conditions :
    • Catalyst: Pyridinium p-toluenesulfonate (PPTS) in CH2Cl2.
    • Temperature: Room temperature (25°C) for 1 hour.
  • Yield : 85–90%.

Introduction of the Isopropyl Group

The isopropyl group at position 5 is introduced via Friedel-Crafts alkylation or direct substitution .

Friedel-Crafts Alkylation

  • Precursor : 6-Methoxy-2,3-dihydro-1,4-benzodioxane.
  • Reagent : Isopropyl chloride or 2-bromopropane.
  • Conditions :
    • Catalyst: AlCl3 or FeCl3 in dichloromethane.
    • Temperature: 0°C to room temperature.
  • Yield : 60–75%.

Electrophilic Aromatic Substitution

  • Precursor : 6-Nitro-2,3-dihydro-1,4-benzodioxane.
  • Reagent : Isopropylmagnesium bromide.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: −78°C to 0°C.
  • Yield : 50–65%.

Functionalization with Acetonitrile Moiety

The acetonitrile group is introduced via nucleophilic substitution or cyanation reactions .

Nucleophilic Substitution with Bromoacetonitrile

  • Precursor : 5-Isopropyl-2,3-dihydro-1,4-benzodioxin-6-ol.
  • Reagent : Bromoacetonitrile.
  • Conditions :
    • Base: LiH or NaH in dimethylformamide (DMF).
    • Temperature: 80–100°C for 6–12 hours.
  • Yield : 70–85%.

Example :
6-Hydroxy-5-isopropyl-1,4-benzodioxane reacts with bromoacetonitrile in DMF with LiH to yield the Target Compound.

Palladium-Catalyzed Cyanation

  • Precursor : 6-Bromo-5-isopropyl-2,3-dihydro-1,4-benzodioxane.
  • Reagent : Zinc cyanide (Zn(CN)2).
  • Conditions :
    • Catalyst: Pd(PPh3)4 in DMF.
    • Temperature: 120°C for 24 hours.
  • Yield : 55–65%.

Optimization and Challenges

Regioselectivity in Alkylation

The electron-rich benzodioxane ring may lead to multiple alkylation products. Using bulky bases (e.g., K2CO3) and controlled stoichiometry improves selectivity.

Stability of Intermediates

The 6-hydroxy intermediate is prone to oxidation. Protection with acetyl or tert-butyldimethylsilyl (TBS) groups is recommended.

Purification

Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the Target Compound.

Summary of Methods

Step Method Reagents/Conditions Yield Source
1 Ring-closing alkylation 1,2-Dibromoethane, K2CO3, acetone, reflux 45–70%
2 Friedel-Crafts alkylation Isopropyl chloride, AlCl3, CH2Cl2, 0°C 60–75%
3 Nucleophilic substitution Bromoacetonitrile, LiH, DMF, 80°C 70–85%

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

1. Enzyme Inhibition Studies

Research indicates that derivatives of acetonitrile compounds exhibit significant enzyme inhibitory activities. A study focused on the synthesis of sulfonamides containing benzodioxane and acetamide moieties demonstrated that these compounds could inhibit enzymes such as α-glucosidase and acetylcholinesterase. The synthesized compounds showed substantial inhibitory effects against yeast α-glucosidase, which is relevant for the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study: Enzyme Inhibition

In a study published in the Brazilian Journal of Pharmaceutical Sciences, new sulfonamide derivatives were synthesized and tested for their enzyme inhibitory potential. The results indicated that most compounds exhibited strong inhibition against α-glucosidase, making them candidates for further development in diabetes treatment .

2. Antimicrobial Activity

The structural motifs found in acetonitrile derivatives suggest potential antimicrobial properties. Preliminary studies have indicated that similar compounds can exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, highlighting their potential use in treating bacterial infections .

3. Cytotoxicity Against Cancer Cells

Research has shown that acetonitrile derivatives may possess cytotoxic effects against various cancer cell lines. Compounds with similar structural characteristics have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

To better understand the applications of acetonitrile derivatives, a comparative analysis with other similar compounds is essential.

Compound NameEnzyme InhibitionAntimicrobial ActivityCytotoxicity
Acetonitrile, 2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-StrongModerateHigh
N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxamidesModerateHighModerate
N-substituted phenylacetamidesWeakModerateHigh

Mechanism of Action

The mechanism of action of Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- involves its interaction with specific molecular targets. The benzodioxin ring system can interact with various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxin/Benzodioxole Cores

Compound A : {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile ()
  • Core Structure : 1,3-Benzodioxole (two oxygen atoms at positions 1 and 3) fused to a methylimidazolone ring.
  • Substituents : A thioacetonitrile group (-SCH₂CN) at position 2 of the imidazolone.
  • Key Properties :
    • Melting Point : 211–213°C, higher than typical benzodioxin derivatives due to strong intermolecular interactions (e.g., hydrogen bonding from the thioacetonitrile group).
    • Spectral Data :
  • ¹H-NMR : δ 3.09 (NCH₃), δ 6.11 (OCH₂O), δ 7.95 (aromatic protons).
  • ¹³C-NMR : δ 117.34 (CN), δ 169.04 (C=O).
    • Reactivity : The thioether linkage (-S-) and nitrile group enhance nucleophilic and electrophilic reactivity, respectively, making it suitable for further functionalization .
Compound B : 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile ()
  • Core Structure : 1,3-Dioxane ring fused to a phenyl group.
  • Substituents: A methylideneamino group and acetonitrile moiety.
  • Key Properties :
    • Planarity : Near-planar structure with a 2.40° dihedral angle between the dioxane and phenyl rings.
    • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the conformation.
    • Crystallinity : Exhibits high crystallinity due to rigid planar geometry, contrasting with the more flexible 1,4-benzodioxin derivatives .

Functional Group Comparisons

Property Target Compound Compound A () Compound B ()
Core Heterocycle 1,4-Benzodioxin 1,3-Benzodioxole + imidazolone 1,3-Dioxane + phenyl
Substituent Isopropyl, acetonitrile Thioacetonitrile, methylimidazolone Methylideneamino, acetonitrile
Melting Point Not reported 211–213°C Not reported
Polarity Moderate (nitrile + ether) High (thioether + nitrile + carbonyl) Moderate (nitrile + dioxane)
Reactivity Electrophilic aromatic substitution Nucleophilic substitution (S-site) Cycloaddition (nitrile)

Electronic and Spectral Differences

  • Nitrile Group Environment :
    • In the target compound , the nitrile’s electron-withdrawing effect is moderated by the electron-donating 1,4-benzodioxin oxygen atoms, resulting in a nitrile ¹³C shift near δ 115–120 ppm (inferred from analogues).
    • In Compound A , the nitrile resonates at δ 117.34 ppm, influenced by the adjacent thioether and carbonyl groups .
  • Aromatic Proton Shifts :
    • The target compound’s benzodioxin protons are expected at δ 6.5–7.5 ppm, similar to Compound B (δ 7.00–8.11 ppm for aromatic protons) but downfield-shifted compared to Compound A due to reduced electron density from the isopropyl group .

Biological Activity

Acetonitrile, 2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- (CAS Number: 865305-55-1) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • Structural Characteristics : The compound features a benzodioxin moiety which is known for its diverse biological activities.

Pharmacological Effects

  • Antimicrobial Activity : Some studies suggest that derivatives of benzodioxin compounds exhibit antimicrobial properties. The presence of the benzodioxin structure may contribute to this activity by disrupting microbial cell walls or interfering with metabolic processes.
  • Antioxidant Properties : Research indicates that compounds similar to acetonitrile derivatives can scavenge free radicals, providing protective effects against oxidative stress in cellular systems.
  • Anti-inflammatory Effects : Certain benzodioxin derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of acetonitrile derivatives is often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuropharmacological effects.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of a series of benzodioxin derivatives. The results indicated that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against specific pathogens .

Study 2: Antioxidant Capacity

Research conducted on the antioxidant potential of various benzodioxin derivatives showed that these compounds effectively reduced oxidative stress markers in vitro. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity, demonstrating that structural variations influenced antioxidant effectiveness .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress markers
Anti-inflammatoryModulation of inflammatory cytokines

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